molecular formula C15H15NO4S B2697694 Methyl 2-amino-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxylate CAS No. 1421456-63-4

Methyl 2-amino-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxylate

Cat. No.: B2697694
CAS No.: 1421456-63-4
M. Wt: 305.35
InChI Key: PVOYNICJAKYPQG-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxylate is a complex organic compound that features a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the thiophene ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the benzo[d][1,3]dioxole moiety: This step often involves a coupling reaction using a benzo[d][1,3]dioxole derivative.

    Amination and esterification:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the thiophene ring or the benzo[d][1,3]dioxole moiety.

    Reduction: Reduction reactions can target the amino group or other reducible functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the thiophene ring or the benzo[d][1,3]dioxole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Methyl 2-amino-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxylate is unique due to its specific substitution pattern on the thiophene ring and the presence of both amino and ester functional groups. This combination of features contributes to its distinct chemical reactivity and biological activity.

Properties

IUPAC Name

methyl 2-amino-5-(1,3-benzodioxol-5-ylmethyl)-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-8-12(21-14(16)13(8)15(17)18-2)6-9-3-4-10-11(5-9)20-7-19-10/h3-5H,6-7,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVOYNICJAKYPQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)N)CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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